Dehydrosulphurenic acid

Description

Properties

Molecular Formula |

C31H48O4 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

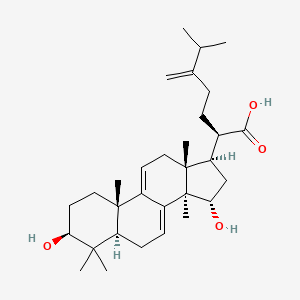

(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |

InChI |

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1 |

InChI Key |

DGVHJZPQGFRVEC-JBDXZHTESA-N |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |

Canonical SMILES |

CC(C)C(=C)CCC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Deconstructing the Molecular Architecture: A Technical Guide to the Putative Dehydrosulphurenic Acid Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus), has garnered significant interest within the scientific community for its potent biological activities, including anti-cancer and anti-inflammatory properties.[1] While the precise enzymatic steps leading to its formation remain to be fully elucidated, a putative synthesis pathway can be constructed based on the well-established biosynthesis of its lanostane (B1242432) core and subsequent enzymatic modifications. This guide provides an in-depth overview of this hypothetical pathway, drawing parallels with known triterpenoid biosynthesis mechanisms.

I. The Lanostane Backbone: A Foundation Built from Acetyl-CoA

The biosynthesis of all triterpenoids, including this compound, begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route that constructs isoprene (B109036) units from acetyl-CoA. This series of reactions culminates in the formation of 2,3-oxidosqualene (B107256), the linear precursor to the cyclic triterpenoid skeleton.

The key enzymatic steps in the formation of 2,3-oxidosqualene are summarized in the table below.

| Enzyme | Substrate(s) | Product | Function |

| Acetyl-CoA C-acetyltransferase | Acetyl-CoA | Acetoacetyl-CoA | Condensation of two acetyl-CoA molecules. |

| HMG-CoA synthase | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA | Condensation of acetoacetyl-CoA and acetyl-CoA. |

| HMG-CoA reductase | HMG-CoA | Mevalonate | Rate-limiting step in cholesterol and isoprenoid biosynthesis. |

| Mevalonate kinase | Mevalonate | Mevalonate-5-phosphate | Phosphorylation of mevalonate. |

| Phosphomevalonate kinase | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | Second phosphorylation of the mevalonate derivative. |

| Diphosphomevalonate decarboxylase | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | Decarboxylation to form the first isoprene unit. |

| Isopentenyl pyrophosphate isomerase | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) | Isomerization of IPP to DMAPP. |

| Geranyl pyrophosphate synthase | IPP, DMAPP | Geranyl pyrophosphate (GPP) | Condensation of IPP and DMAPP. |

| Farnesyl pyrophosphate synthase | GPP, IPP | Farnesyl pyrophosphate (FPP) | Stepwise addition of two IPP units to DMAPP. |

| Squalene synthase | Farnesyl pyrophosphate (FPP) | Squalene | Head-to-head condensation of two FPP molecules. |

| Squalene epoxidase | Squalene | 2,3-Oxidosqualene | Epoxidation of squalene. |

Experimental Workflow for Characterizing a Putative Biosynthetic Pathway

The elucidation of a novel biosynthetic pathway, such as that for this compound, typically involves a multi-step experimental approach.

II. Cyclization: The Birth of the Lanostane Skeleton

The formation of the characteristic tetracyclic lanostane structure is catalyzed by a single, remarkable enzyme: lanosterol (B1674476) synthase.[2] This enzyme orchestrates a complex cascade of cyclizations and rearrangements of 2,3-oxidosqualene to produce lanosterol, the parent compound of all lanostane-type triterpenoids.[3]

| Enzyme | Substrate | Product | Function |

| Lanosterol synthase | 2,3-Oxidosqualene | Lanosterol | Catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic lanostane core.[2] |

III. Post-Lanosterol Modifications: Tailoring the Core Structure

The structural diversity of lanostane-type triterpenoids arises from a series of post-lanosterol modifications. These reactions, primarily oxidations and dehydrogenations, are catalyzed by a variety of enzymes, most notably cytochrome P450 monooxygenases (CYPs) and short-chain dehydrogenases/reductases (SDRs).[4]

Based on the structure of this compound (24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid)[1], the following enzymatic modifications of the lanosterol backbone are proposed:

| Enzyme Type | Proposed Reaction | Structural Outcome |

| Cytochrome P450 monooxygenase | Hydroxylation at C-15 | Addition of a hydroxyl group at the 15α position. |

| Dehydrogenase/Isomerase | Formation of Δ7,9(11) diene | Creation of a conjugated double bond system in the B and C rings. |

| Cytochrome P450 monooxygenase / Aldehyde dehydrogenase / Carboxylic acid reductase | Oxidation of the C-21 methyl group | Stepwise oxidation to a carboxylic acid. |

| Methyltransferase | Methylation at C-24 | Introduction of a methyl group at the C-24 position, followed by rearrangement to form the 24-methylene group. |

Recent research on A. camphorata has begun to identify specific enzymes responsible for these types of modifications. For instance, a cytochrome P450 (AcCYP4) has been shown to introduce a 15α-hydroxy group and generate a Δ7,9(11) diene structure, while a short-chain dehydrogenase (AcSDR6) can oxidize the 3β-hydroxyl group.[4] Although these enzymes have not been definitively linked to this compound synthesis, they represent strong candidates for catalyzing key steps in its formation.

Hypothetical Biosynthetic Pathway of this compound

The following diagram illustrates the proposed multi-stage synthesis of this compound from acetyl-CoA.

IV. Experimental Protocols: A Framework for Pathway Elucidation

While specific protocols for the synthesis of this compound are not yet established, the following methodologies provide a general framework for the key experiments required to elucidate and characterize the biosynthetic pathway.

1. Heterologous Expression of Candidate Enzymes

-

Objective: To produce and purify candidate enzymes (e.g., cytochrome P450s, SDRs) for in vitro characterization.

-

Methodology:

-

Isolate mRNA from A. cinnamomea and perform reverse transcription to obtain cDNA.

-

Amplify candidate genes from the cDNA library using PCR with gene-specific primers.

-

Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

-

Transform the expression construct into a suitable host organism.

-

Induce protein expression (e.g., with IPTG in E. coli or galactose in yeast).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

2. In Vitro Enzyme Assays

-

Objective: To determine the function of the purified enzymes by reacting them with putative substrates.

-

Methodology:

-

Prepare a reaction mixture containing the purified enzyme, a putative substrate (e.g., lanosterol or a downstream intermediate), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYPs; NAD+/NADH or NADP+/NADPH for SDRs) in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction (e.g., by adding an organic solvent).

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by LC-MS and NMR to identify their chemical structures.

-

3. Gene Silencing/Knockout in A. cinnamomea

-

Objective: To confirm the in vivo role of a candidate gene in the biosynthesis of this compound.

-

Methodology (RNA interference as an example):

-

Design and synthesize short interfering RNA (siRNA) or construct a vector for expressing short hairpin RNA (shRNA) targeting the candidate gene.

-

Introduce the siRNA or shRNA construct into A. cinnamomea protoplasts via a suitable transformation method (e.g., electroporation or PEG-mediated transformation).

-

Regenerate the mycelia and cultivate the transformed fungus.

-

Extract metabolites from the wild-type and transformed strains.

-

Compare the metabolite profiles using LC-MS, looking for a decrease or absence of this compound or its intermediates in the transformed strain.

-

V. Concluding Remarks

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The identification and characterization of the specific enzymes involved, particularly the cytochrome P450s and dehydrogenases responsible for the post-lanosterol modifications, will be crucial. Such discoveries will not only deepen our understanding of triterpenoid biosynthesis in fungi but also open avenues for the heterologous production of this compound and related bioactive compounds for therapeutic applications. The methodologies outlined herein offer a strategic approach to unraveling the molecular intricacies of this promising natural product.

References

- 1. taiwan-healthcare.org [taiwan-healthcare.org]

- 2. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrosulphurenic Acid: A Technical Guide on its Chemical Structure, Properties, and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (syn. Taiwanofungus camphoratus), has emerged as a compound of significant interest in oncological research.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its established role in inducing programmed cell death in cancer cells. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Properties

This compound is chemically known as (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid. Its molecular formula is C₃₁H₄₈O₄, with a molecular weight of approximately 484.7 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₈O₄ | PubChem[2] |

| Molecular Weight | 484.7 g/mol | PubChem[2] |

| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | PubChem[2] |

| CAS Number | 175615-56-2 | AChemBlock[3] |

| XLogP3 (Computed) | 6.4 | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[2] |

| Rotatable Bond Count (Computed) | 6 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 77.8 Ų | PubChem[2] |

Note: Some physicochemical properties are computationally derived and provided for reference.

Biological Activity and Anticancer Effects

This compound has demonstrated notable cytotoxic activity against specific cancer cell lines. Research has shown that it inhibits the growth of the human pancreatic cancer cell line BxPC-3 and the human leukemia cell line U937.[1][4] The primary mechanism of this growth inhibition is the induction of apoptosis, a form of programmed cell death.[1][4] Furthermore, in U937 cells, it has also been observed to induce mitotic catastrophe, a mode of cell death resulting from aberrant mitosis.[1][4]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the fruiting bodies of Antrodia cinnamomea, based on common methodologies for triterpenoid extraction.

Caption: Workflow for isolating this compound.

-

Extraction: The dried and powdered fruiting bodies of Antrodia cinnamomea are subjected to exhaustive extraction with methanol at an elevated temperature (e.g., 50°C) for several hours. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

Silica Gel Flash Column Chromatography: The crude extract is loaded onto a silica gel flash column. A gradient solvent system, such as dichloromethane (B109758) and methanol, is used to elute the compounds, separating them based on polarity. Fractions are collected systematically.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest, as identified by preliminary analysis (e.g., thin-layer chromatography), are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with a formic acid modifier).

-

-

Compound Identification: The purified compound is identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Apoptosis Assay (General Protocol)

The induction of apoptosis by this compound in cancer cell lines such as BxPC-3 and U937 can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: Cancer cells are cultured in an appropriate medium and seeded in culture plates. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).

-

Cell Staining: After treatment, both adherent and floating cells are collected, washed with a binding buffer, and then stained with FITC-conjugated Annexin V and a DNA-staining dye such as Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Signaling Pathways and Mechanism of Action

While it is established that this compound induces apoptosis in cancer cells, the specific signaling pathways through which it exerts this effect have not been fully elucidated in the available scientific literature. The induction of apoptosis in mammalian cells is a complex process regulated by two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis.

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Natural triterpenoids often exert their pro-apoptotic effects by modulating key proteins in these pathways. For instance, they can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the intrinsic pathway.[5][6][7] Alternatively, they may enhance the expression of death receptors or activate initiator caspases like caspase-8 in the extrinsic pathway.[8]

Further research is required to pinpoint the precise molecular targets of this compound within these apoptotic signaling cascades.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer activity, particularly against pancreatic cancer and leukemia cell lines. Its ability to induce apoptosis underscores its potential as a lead compound for the development of new cancer therapies. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways involved in its pro-apoptotic effects. Additionally, comprehensive studies on its in vivo efficacy, safety profile, and potential for synergistic combinations with existing chemotherapeutic agents are warranted to advance its translational potential.

References

- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethacrynic acid inhibits STAT3 activity through the modulation of SHP2 and PTP1B tyrosine phosphatases in DU145 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taiwan-healthcare.org [taiwan-healthcare.org]

- 5. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrosulphurenic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562), has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, the Taiwanese medicinal mushroom Antrodia cinnamomea, and detailed methodologies for its isolation and characterization. Furthermore, this document outlines its putative biosynthetic pathway and discusses its known biological activities, including its pro-apoptotic effects on cancer cells. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Sources

This compound was first identified as a constituent of the fruiting bodies of Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus), a rare and highly valued medicinal fungus endemic to Taiwan.[1][2][3] Traditionally used in folk medicine for a variety of ailments, A. cinnamomea has been a focal point of research for its rich composition of bioactive secondary metabolites, particularly triterpenoids.[1][2] this compound is one of the most abundant lanostane-type triterpenoids found in this mushroom and is recognized for its significant antidiabetic properties.[4]

The discovery of this compound and other related triterpenoids from A. cinnamomea has been facilitated by modern analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which have enabled the separation and identification of individual compounds from complex extracts.[5][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from Antrodia cinnamomea.

Table 1: Bioactivity of Compounds from Antrodia cinnamomea Fruiting Bodies

| Compound | Bioactivity | EC50 (mg/mL) |

| This compound | α-Glucosidase Inhibition | 0.025 - 0.21 [5] |

| 25R-antcin K | α-Glucosidase Inhibition | 0.025 - 0.21[1] |

| 25S-antcin B | α-Glucosidase Inhibition | 0.025 - 0.21[1] |

| Dehydroeburicoic acid | α-Glucosidase Inhibition | 0.025 - 0.21[1] |

| Eburicoic acid | α-Glucosidase Inhibition | 0.025 - 0.21[1] |

| Acarbose (Positive Control) | α-Glucosidase Inhibition | 0.278[1] |

Table 2: Total Triterpenoid Content in Different Phenotypes of Antrodia cinnamomea Fruiting Bodies

| Phenotype | Total Triterpenoid Content (mg/g) |

| Red (RAC) | 116.4[7] |

| Yellow (YAC) | 63.9[7] |

| White (WAC) | 51.3[7] |

Experimental Protocols

Isolation and Purification of this compound from Antrodia cinnamomea

The following protocol is a detailed methodology for the isolation and purification of this compound from the fruiting bodies of Antrodia cinnamomea, based on published literature.[6]

3.1.1. Extraction

-

Dry the fruiting bodies of Antrodia cinnamomea and grind them into a fine powder.

-

Extract the powdered material (200 g) with methanol (B129727) (10 L) five times at 50 °C for 12 hours for each extraction.[6]

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a crude methanol extract (approximately 45.2 g).[6]

3.1.2. Silica (B1680970) Gel Flash Column Chromatography

-

Subject the crude methanol extract to silica gel flash column chromatography (70–230 mesh, 15 × 10 cm, 0.9 kg).[6]

-

Elute the column with a gradient solvent system, starting with 100% dichloromethane (B109758) (CH₂Cl₂) and gradually increasing the polarity with methanol (MeOH) to 100% MeOH.[6]

-

Collect the fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. This process should yield multiple fractions (e.g., 12 fractions, ACFB.1–ACFB.12).[6]

3.1.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Identify the fractions containing this compound through analytical HPLC.

-

Purify the target fraction (e.g., ACFB.5) by preparative HPLC.[6]

-

HPLC Conditions:

-

Column: Cosmosil 5C18-AR-II, 5 μm, 250 × 20 mm i.d.[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) and water containing 0.1% formic acid. For example, a gradient from 35:65 MeCN/H₂O to 90:10 MeCN/H₂O.[6]

-

Flow Rate: 10 mL/min.[6]

-

Detection: UV at 210 nm and 254 nm.

-

-

Collect the peak corresponding to this compound and concentrate under reduced pressure to yield the purified compound.

Biosynthesis of this compound

This compound, as a lanostane-type triterpenoid, is synthesized in Antrodia cinnamomea via the mevalonate (B85504) (MVA) pathway. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for isoprenoids. The subsequent steps involve the formation of farnesyl pyrophosphate (FPP), squalene, and then lanosterol (B1674476), the precursor to all lanostane-type triterpenoids. The biosynthesis of this compound from lanosterol involves a series of oxidative modifications, including hydroxylations and the formation of a carboxylic acid group, catalyzed by cytochrome P450 monooxygenases and other enzymes.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its anticancer properties being of particular interest to the drug development community. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including pancreatic cancer and leukemia.[8] The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.[8]

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. While the precise signaling cascade initiated by this compound is still under investigation, it is likely that it modulates key proteins in the apoptotic pathway, leading to the activation of executioner caspases and subsequent cell death.

Conclusion

This compound, a unique triterpenoid from Antrodia cinnamomea, represents a valuable lead compound for the development of new therapeutic agents. Its potent biological activities, particularly its pro-apoptotic effects in cancer cells, warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols for its isolation, insights into its biosynthesis, and an overview of its mechanism of action. Future research should focus on elucidating the specific molecular targets of this compound to fully realize its therapeutic potential.

References

- 1. Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4 | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Identification of Potent Antidiabetic Compounds from Antrodia cinnamomea—An Edible Taiwanese Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. taiwan-healthcare.org [taiwan-healthcare.org]

Dehydrosulphurenic Acid: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a lanostane-type triterpenoid, has emerged as a compound of significant interest within the scientific community due to its diverse biological activities. Isolated from natural sources such as the medicinal mushroom Antrodia cinnamomea, this molecule has demonstrated potential therapeutic applications, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anticancer, antiviral, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Summary of Biological Activities

The known biological activities of this compound are summarized in the table below, providing a quick reference for its therapeutic potential.

| Biological Activity | Target/Cell Line | Quantitative Data | Reference |

| Anticancer | Pancreatic Cancer (BxPC-3) | IC50: Not Reported | [1] |

| Anticancer | Leukemia (U937) | IC50: Not Reported | [1] |

| Antiviral | ACE2 Protease | Ki = 1.53 µM | [2] |

| Enzyme Inhibition | α-Glucosidase | IC50: Not Reported | N/A |

Anticancer Activity

This compound has been shown to exhibit potent cytotoxic effects against specific cancer cell lines. Research has demonstrated its ability to inhibit the growth of human pancreatic cancer cells (BxPC-3) and human leukemia cells (U937).[1] The primary mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death.[1] In the case of the U937 leukemia cell line, this compound has also been observed to induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[1] While the cytotoxic effects are evident, specific IC50 values, which would quantify the concentration of this compound required to inhibit the growth of these cancer cell lines by 50%, have not been reported in the reviewed scientific literature.

Apoptotic Signaling Pathways in Cancer

The induction of apoptosis by anticancer agents is a critical mechanism for their therapeutic efficacy. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling and removal. Two primary pathways can initiate apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway by controlling mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[3][4][5][6][7] While it is known that this compound induces apoptosis in pancreatic and leukemia cancer cells, the precise molecular targets within these pathways that are modulated by the compound have not been fully elucidated. Further research is required to identify the specific caspases activated and the Bcl-2 family proteins affected by this compound.

References

- 1. taiwan-healthcare.org [taiwan-healthcare.org]

- 2. Antrodia cinnamomea May Interfere with the Interaction Between ACE2 and SARS-CoV-2 Spike Protein in vitro and Reduces Lung Inflammation in a Hamster Model of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

Dehydrosulphurenic Acid: A Technical Overview for Researchers

IUPAC Name: (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

CAS Number: 175615-56-2

Introduction

Dehydrosulphurenic acid is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus). This compound, also known as 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its anticancer, antiviral, and enzyme inhibitory properties, to support further research and drug development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally derived and provide a foundational understanding of the molecule's characteristics.

| Property | Value |

| Molecular Formula | C₃₁H₄₈O₄ |

| Molecular Weight | 484.7 g/mol |

| XLogP3-AA | 6.4 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with the most prominent being its anticancer, antiviral, and α-glucosidase inhibitory effects. The following sections and tables summarize the available quantitative data for these activities.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and mitotic catastrophe.[1]

| Cell Line | Cancer Type | Reported Effect |

| BxPC-3 | Pancreatic Cancer | Induction of apoptosis[1] |

| U937 | Leukemia | Induction of apoptosis and mitotic catastrophe[1] |

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Its mechanism of action involves the inhibition of the ACE2 (Angiotensin-Converting Enzyme 2) protease, which is a key receptor for viral entry into host cells.

| Target | Virus | Activity | Inhibitory Constant (Ki) |

| ACE2 Protease | SARS-CoV-2 | Inhibition | 1.53 µM |

Enzyme Inhibitory Activity

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

| Enzyme | Reported Effect | | --- | --- | --- | | α-Glucosidase | Potent inhibition |

Note: A specific IC50 value for the α-glucosidase inhibitory activity of this compound is not specified in the reviewed literature.

Experimental Protocols

This section details the methodologies that can be employed to assess the biological activities of this compound.

Cell Viability and Apoptosis Assay in Cancer Cell Lines

This protocol describes a general workflow for evaluating the anticancer effects of this compound on cell lines such as BxPC-3 and U937.

a) Cell Culture: BxPC-3 and U937 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

b) Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound for 24, 48, and 72 hours.

-

Following treatment, MTT reagent is added to each well and incubated for 4 hours.

-

The formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

c) Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining):

-

Cells are treated with this compound for a specified period.

-

The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

ACE2 Protease Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on ACE2 activity.

-

Recombinant human ACE2 enzyme is incubated with varying concentrations of this compound.

-

A fluorogenic substrate for ACE2 is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated, and the inhibitory activity of this compound is determined by comparing the reaction rates in the presence and absence of the compound. The Ki can be calculated from this data.

α-Glucosidase Inhibition Assay

This protocol provides a method for assessing the α-glucosidase inhibitory potential of this compound.

-

α-Glucosidase from Saccharomyces cerevisiae is mixed with different concentrations of this compound in a phosphate (B84403) buffer (pH 6.8).

-

The mixture is incubated at 37°C.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

-

The reaction is incubated for a defined period and then stopped by adding sodium carbonate.

-

The absorbance of the released p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanistic Diagrams

The anticancer activity of this compound is primarily attributed to the induction of apoptosis. While the precise signaling cascade initiated by this specific compound is a subject of ongoing research, the general mechanism of apoptosis induction in cancer cells by related triterpenoids from Antrodia cinnamomea often involves the extrinsic pathway.

Below is a logical workflow diagram illustrating the experimental process for identifying and characterizing the biological activities of this compound.

Caption: Workflow for the study of this compound.

The diagram below illustrates a plausible extrinsic apoptosis pathway that may be induced by this compound in cancer cells, based on the activity of similar compounds.

Caption: A potential extrinsic apoptosis signaling pathway.

Conclusion

This compound is a promising natural product with multifaceted therapeutic potential. Its demonstrated anticancer, antiviral, and enzyme inhibitory activities warrant further investigation. This guide provides a consolidated resource for researchers, summarizing the current knowledge and offering standardized protocols to facilitate future studies. Elucidation of the precise mechanisms of action and further in vivo studies are critical next steps in the development of this compound as a potential therapeutic agent.

References

Unveiling Dehydrosulphurenic Acid: An In-depth Technical Guide to its Early Research and Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562), has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. Primarily isolated from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus), a fungus endemic to Taiwan, this natural product has been investigated for its anti-cancer, anti-diabetic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the early research and literature pertaining to this compound, with a focus on its discovery, biological activities, and underlying mechanisms of action.

Physicochemical Properties

This compound, with the chemical formula C₃₁H₄₈O₄ and a molecular weight of 484.7 g/mol , is structurally identified as 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid. Its structure features a characteristic lanostane (B1242432) tetracyclic core with a side chain containing a terminal methylene (B1212753) group and a carboxylic acid function.

Early Research and Discovery

The initial discovery and characterization of this compound are intrinsically linked to the broader investigation of the chemical constituents of Antrodia cinnamomea. Early studies on this fungus focused on identifying the bioactive compounds responsible for its traditional medicinal uses. While a definitive "first" publication solely dedicated to the discovery of this compound is not readily apparent in the reviewed literature, its isolation and structural elucidation have been reported in the context of comprehensive analyses of triterpenoids from A. cinnamomea. These studies typically employed a combination of chromatographic and spectroscopic techniques to identify and characterize the various compounds present in the fungal extracts.

Quantitative Data Summary

The following tables summarize the available quantitative data from early and subsequent research on this compound, providing insights into its biological potency.

| Biological Activity | Assay/Model | Metric | Value | Reference |

| α-Glucosidase Inhibition | in vitro enzymatic assay | EC₅₀ | 0.012 - 0.05 mg/mL | [2] |

| ACE2 Protease Inhibition | in vitro enzymatic assay | Kᵢ | 1.53 µM | [3] |

Table 1: Enzyme Inhibition Data for this compound. EC₅₀ represents the half-maximal effective concentration, and Kᵢ represents the inhibitory constant.

| Cell Line | Cancer Type | Observed Effect | Reference |

| BxPC-3 | Pancreatic Cancer | Induction of apoptosis | [4] |

| U937 | Leukemia | Induction of apoptosis and mitotic catastrophe | [4] |

Table 2: Anti-Cancer Activity of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. The following sections outline the methodologies cited in the literature for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Antrodia cinnamomea

A general workflow for the isolation and purification of this compound from the fruiting bodies of Antrodia cinnamomea is as follows:

-

Extraction: The dried and powdered fruiting bodies of A. cinnamomea are subjected to solvent extraction, typically with methanol (B129727) or ethanol, at an elevated temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, often employing a mixture of n-hexane and ethyl acetate (B1210297) in increasing polarity, is used to separate the components into different fractions.

-

Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18). The mobile phase composition is optimized to achieve baseline separation of the target compound.

-

Structural Elucidation: The structure of the purified this compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Caption: General workflow for the isolation and purification of this compound.

In Vitro α-Glucosidase Inhibition Assay

The following protocol is a representative method for assessing the α-glucosidase inhibitory activity of this compound:

-

Preparation of Solutions:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare various concentrations of this compound and a positive control (e.g., acarbose) in the buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the α-glucosidase solution to each well.

-

Add the this compound solutions or the positive control to the respective wells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPG solution to all wells.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the EC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Signaling Pathways and Mechanism of Action

Early research has indicated that a primary mechanism of action for the anti-cancer effects of this compound is the induction of apoptosis, or programmed cell death.[4] While the precise signaling cascades have not been fully elucidated for this specific compound, the general pathways of apoptosis provide a framework for its potential molecular targets.

Apoptosis is broadly divided into two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.

Based on the literature for similar triterpenoid compounds, it is plausible that this compound may modulate the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A proposed mechanism is that this compound could either upregulate the expression of pro-apoptotic proteins or downregulate the expression of anti-apoptotic proteins. This shift in the balance would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Conclusion and Future Directions

This compound, a triterpenoid from Antrodia cinnamomea, has demonstrated promising biological activities, particularly in the realms of oncology and metabolic diseases. Early research has laid the groundwork for understanding its potential as a therapeutic agent. However, further in-depth studies are warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates to induce apoptosis in cancer cells. Future research should focus on identifying the direct molecular targets of this compound, conducting more extensive quantitative structure-activity relationship (QSAR) studies, and evaluating its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing natural product.

References

- 1. Application of response surface methodology and quantitative NMR for the optimum extraction, characterization, and quantitation of Antrodia cinnamomea triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taiwan-healthcare.org [taiwan-healthcare.org]

Dehydrosulphurenic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (syn. Taiwanofungus camphoratus).[1] This fungus, endemic to Taiwan, has a long history in traditional medicine for treating a variety of ailments, including liver disease, cancer, and inflammation. Modern scientific investigation has identified this compound as one of the bioactive constituents responsible for some of the mushroom's therapeutic effects. This technical guide provides a consolidated overview of the compound's molecular characteristics, biological activities, and experimental protocols for its isolation, serving as a resource for researchers in natural product chemistry, oncology, and virology.

Molecular Profile

This compound is a complex triterpenoid with the following molecular characteristics:

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₈O₄ | [1][2] |

| Molecular Weight | 484.72 g/mol | [2] |

| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | [1] |

| CAS Number | 175615-56-2 | [2] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities in preclinical studies. The primary areas of investigation include its anticancer, antiviral, and antidiabetic properties.

| Biological Activity | Assay / Model | Key Findings | Reference |

| Anticancer | Pancreatic Cancer Cell Line (BxPC-3) | Induces apoptosis. | [3] |

| Leukemia Cell Line (U937) | Induces apoptosis and mitotic catastrophe. | [3] | |

| Antiviral (SARS-CoV-2) | ACE2 Protease Activity Assay | Directly inhibits ACE2 protease activity with an inhibitory constant (Ki) of 1.53 µM. | [4] |

| SARS-CoV-2 Pseudovirus Infection Assay | Significantly reduces the infection rate of SARS-CoV-2 pseudovirus. | [4] | |

| Antidiabetic | α-Glucosidase Inhibition Assay | Potent α-glucosidase inhibitor with an EC₅₀ value between 0.025–0.21 mg/mL. | [5][6] |

Experimental Protocols

Isolation and Purification of this compound from Antrodia cinnamomea

The following protocol is based on the successful isolation of this compound from the fruiting bodies of Antrodia cinnamomea.[6]

1. Extraction:

-

Dry and pulverize 200 g of Antrodia cinnamomea fruiting bodies.

-

Extract the powder five times with 10 L of methanol (B129727) (MeOH) at 50°C for 12 hours per extraction.

-

Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract (approximately 45.2 g).

2. Initial Fractionation (Silica Gel Column Chromatography):

-

Prepare a silica (B1680970) gel flash column (70–230 mesh, 15 × 10 cm, 0.9 kg).

-

Dissolve the crude extract and load it onto the column.

-

Elute the column using a gradient solvent system, starting with 100% Dichloromethane (CH₂Cl₂) and gradually increasing the polarity to 100% Methanol (MeOH).

-

Collect a series of fractions. This compound is typically found in the moderately polar fractions.

3. Purification (Preparative High-Performance Liquid Chromatography - HPLC):

-

Further purify the fractions containing the target compound using preparative HPLC.

-

Column: Cosmosil 5C₁₈-AR-II (5 µm, 250 × 20 mm i.d.).

-

Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) and water (H₂O) containing 0.1% formic acid. The specific gradient used to elute this compound and its co-isolated compounds is detailed in the source literature.[5][6]

-

Flow Rate: 10 mL/min.

-

Monitor the elution and collect the peak corresponding to this compound.

4. Verification:

-

Confirm the identity and purity of the isolated compound using standard analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for α-Glucosidase Inhibition Assay

This is a generalized protocol for assessing the antidiabetic potential of compounds like this compound.[7]

1. Reagent Preparation:

-

Prepare a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

-

Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a working concentration (e.g., 1 unit/mL).

-

Dissolve the substrate, ρ-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 5 mM).

-

Prepare various concentrations of this compound and a standard inhibitor (e.g., Acarbose) in the buffer.

2. Assay Procedure:

-

In a 96-well plate, add a specific volume of the phosphate buffer.

-

Add the this compound solution (or standard/blank) to the wells.

-

Add the α-glucosidase enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

3. Measurement and Analysis:

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

Measure the absorbance of the product (ρ-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the EC₅₀ value.

Note on Chemical Synthesis: As of the current review of available literature, a method for the total chemical synthesis of this compound has not been published. The compound is primarily obtained through isolation from its natural source.

Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, preliminary studies indicate its involvement in key cellular signaling pathways, particularly in the context of cancer.

Anticancer Activity: Induction of Apoptosis

This compound has been reported to induce apoptosis in pancreatic (BxPC-3) and leukemia (U937) cancer cells.[3] Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. It is primarily executed by a family of proteases called caspases. While the specific interactions of this compound with apoptotic proteins have not been fully elucidated, a generalized model of the intrinsic (mitochondrial) apoptosis pathway, which is often dysregulated in cancer, is presented below. It is hypothesized that this compound may modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Conclusion

This compound is a promising natural product with demonstrated anticancer, antiviral, and antidiabetic activities. The availability of a detailed isolation protocol facilitates further research into its therapeutic potential. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide potential drug development efforts. The lack of a synthetic route remains a challenge for large-scale production, highlighting an area for future research in synthetic organic chemistry.

References

- 1. This compound | C31H48O4 | CID 15250828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98% | CAS: 175615-56-2 | AChemBlock [achemblock.com]

- 3. taiwan-healthcare.org [taiwan-healthcare.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Identification of Potent Antidiabetic Compounds from Antrodia cinnamomea—An Edible Taiwanese Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrosulphurenic Acid: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic effects, with a focus on its anticancer, anti-diabetic, and potential anti-inflammatory and antiviral properties. This document synthesizes available quantitative data, details experimental methodologies for assessing its bioactivity, and visualizes the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound is a natural compound isolated from the fungus Antrodia cinnamomea, a mushroom highly valued in traditional medicine.[1] Its chemical structure, 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid, places it in the triterpenoid class of compounds, which are known for their diverse pharmacological activities.[1] Preliminary research has indicated that this compound possesses multiple therapeutic effects, including the ability to inhibit the growth of cancer cells, modulate glucose metabolism, and potentially interfere with viral entry into host cells. This whitepaper aims to consolidate the existing scientific knowledge on this compound to facilitate further investigation into its therapeutic applications.

Therapeutic Effects and Mechanisms of Action

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines, primarily through the induction of programmed cell death.

2.1.1. Pancreatic Cancer

In vitro studies have shown that this compound inhibits the growth of the human pancreatic cancer cell line BxPC-3 by inducing apoptosis.[1] While specific IC50 values for this compound on BxPC-3 cells are not yet widely published, the pro-apoptotic mechanism suggests a promising avenue for therapeutic development.

2.1.2. Leukemia

Against the human leukemia cell line U937, this compound has been reported to induce both apoptosis and mitotic catastrophe, leading to a reduction in cell viability.[1] This dual mechanism of action highlights its potential as a multi-faceted anticancer agent.

Table 1: Summary of Anticancer Activity of this compound

| Cell Line | Cancer Type | Observed Effect | Mechanism of Action | IC50 Value |

| BxPC-3 | Pancreatic Cancer | Growth Inhibition | Apoptosis | Not Reported |

| U937 | Leukemia | Growth Inhibition | Apoptosis, Mitotic Catastrophe | Not Reported |

Antidiabetic Effects

This compound has been identified as a potential agent for the management of hyperglycemia through the inhibition of α-glucosidase. This enzyme is crucial for the breakdown of carbohydrates in the small intestine, and its inhibition can delay glucose absorption.

Table 2: α-Glucosidase Inhibitory Activity

| Compound/Extract | Target Enzyme | IC50 Value |

| This compound | α-glucosidase | Not Specifically Reported |

| Antrodia cinnamomea Fruiting Body Extract | α-glucosidase | 0.025–0.21 mg/mL |

| Acarbose (Positive Control) | α-glucosidase | 0.278 mg/mL |

Note: The IC50 range is for various compounds isolated from the extract, including this compound.

Potential Anti-inflammatory and Antiviral Effects

While direct evidence for the anti-inflammatory and antiviral effects of this compound is still emerging, its inhibitory action on Angiotensin-Converting Enzyme 2 (ACE2) suggests a potential role in mitigating SARS-CoV-2 infection, as ACE2 is the primary receptor for viral entry. Further research is required to elucidate the anti-inflammatory mechanisms and quantify the antiviral efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic effects of this compound.

Cell Culture

-

Cell Lines:

-

BxPC-3 (human pancreatic adenocarcinoma): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

U937 (human histiocytic lymphoma): Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Anticancer Assays

3.2.1. Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

3.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

3.2.3. Mitotic Catastrophe Assay (DAPI Staining)

-

Grow U937 cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the cells with 4′,6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Cells with multiple micronuclei or a single giant, irregular nucleus are considered to have undergone mitotic catastrophe.

α-Glucosidase Inhibition Assay

-

Prepare a reaction mixture containing 50 µL of 0.1 M phosphate (B84403) buffer (pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Acarbose is used as a positive control. The percentage of inhibition is calculated as [(A_control - A_sample) / A_control] x 100.

Signaling Pathways and Visualizations

The following diagrams illustrate the putative signaling pathways involved in the therapeutic effects of this compound.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Caption: Experimental workflow for assessing mitotic catastrophe.

References

In Silico Modeling of Dehydrosulphurenic Acid Interactions: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the In Silico Analysis of Dehydrosulphurenic Acid for Therapeutic Target Interaction

Executive Summary

This compound, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated significant therapeutic potential, notably in oncology and virology.[1] Its bioactivity includes the induction of apoptosis in pancreatic and leukemia cancer cells and the inhibition of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry.[1][2] This guide provides a comprehensive framework for the in silico modeling of this compound's interactions with its key biological targets. It outlines detailed protocols for molecular docking and molecular dynamics simulations, presents a structured format for quantitative data, and visualizes the relevant biological pathways and computational workflows. The methodologies described herein are based on established computational studies of structurally similar lanostane (B1242432) triterpenoids and their targets, providing a robust starting point for novel research.[1][2][3][4]

This compound: Profile and Targets

This compound is chemically identified as 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid.[1] Its structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₄₈O₄ | [5] |

| Molecular Weight | 484.7 g/mol | [5] |

| CAS Number | 175615-56-2 | [3][4] |

| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | [5] |

| SMILES | CC(C)C(=C)CC--INVALID-LINK--C)O)C)C)C)O">C@HC(=O)O | [5] |

Based on current literature, the primary therapeutic targets for in silico investigation are:

-

Oncology Targets: Proteins within the apoptosis signaling cascade, such as caspases (e.g., Caspase-3, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and upstream regulators in pathways like PI3K/Akt and STAT3.[6][7][8]

-

Virology Target: The human Angiotensin-Converting Enzyme 2 (ACE2), particularly its interface with the SARS-CoV-2 Spike protein's Receptor Binding Domain (RBD).[2]

In Silico Experimental Protocols

The following sections detail the proposed computational methodologies for investigating the interactions of this compound with its biological targets. These protocols are synthesized from standard practices in the field.[1][9][10][11]

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

-

Preparation of Receptor Structure:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, human ACE2 complexed with the SARS-CoV-2 Spike RBD (PDB ID: 6M0J) or key apoptosis regulators like Bcl-2 (e.g., PDB ID: 2W3L).[11][12]

-

Utilize software such as UCSF Chimera or Schrödinger's Maestro for protein preparation.[10] This involves removing water molecules and existing ligands, adding hydrogen atoms, repairing missing side chains, and assigning protonation states at a physiological pH of 7.4.

-

Minimize the energy of the protein structure using a force field like AMBER or OPLS.

-

-

Preparation of Ligand Structure:

-

Generate the 3D structure of this compound from its SMILES string using software like Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate appropriate ionization and tautomeric states for the ligand at physiological pH.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the receptor. This can be centered on the active site identified from the co-crystallized ligand in the PDB structure or predicted using site-finder tools (e.g., MOE Site Finder, Schrödinger's SiteMap).[13][14]

-

Perform the docking simulation using software like AutoDock Vina, Schrödinger's Glide, or GOLD.[10] These programs will generate multiple binding poses for the ligand.

-

Rank the poses based on their docking scores (e.g., kcal/mol), which estimate the binding affinity. The more negative the score, the stronger the predicted binding.

-

-

Analysis of Results:

-

Visualize the top-ranked poses to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the protein's amino acid residues.

-

Use visualization tools like PyMOL or Discovery Studio to generate 2D and 3D interaction diagrams.

-

Protocol: Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules, providing insight into the stability and dynamics of the ligand-protein complex over time.

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

-

Place the complex in a periodic simulation box (e.g., cubic or dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

-

Simulation Parameters:

-

Employ a molecular mechanics force field such as AMBER, CHARMM, or GROMOS to describe the interatomic interactions.

-

Perform an initial energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 310 K) under the NVT (isochoric, isothermal) ensemble.

-

Equilibrate the system's pressure under the NPT (isothermal, isobaric) ensemble.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.

-

Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and ligand over time.

-

Assess the flexibility of individual residues by calculating the Root Mean Square Fluctuation (RMSF).

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

-

Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity.[1][4]

-

Quantitative Data Presentation

In silico studies generate substantial quantitative data. Organizing this data into tables is crucial for comparison and interpretation.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Site Residues | Docking Score (kcal/mol) | Key Interacting Residues (Interaction Type) |

| ACE2 | 6M0J | Interface with Spike RBD | -9.8 | Gln24 (H-bond), Asp30 (H-bond), His34 (π-π) |

| Bcl-2 | 2W3L | BH3-binding groove | -10.5 | Arg146 (H-bond), Phe105 (π-π), Tyr101 (π-π) |

| Caspase-3 | 3DEI | Active Site | -8.9 | Arg207 (H-bond), Ser209 (H-bond) |

| Akt1 | 4GV1 | Kinase Domain | -9.2 | Lys179 (H-bond), Glu234 (Salt Bridge) |

Table 3: Hypothetical Binding Free Energy from MD Simulations

| Ligand-Protein Complex | Simulation Time (ns) | Average RMSD (Å) | Binding Free Energy (ΔG_bind, MM-GBSA) (kcal/mol) |

| This compound-ACE2 | 200 | 1.8 ± 0.3 | -45.6 ± 4.2 |

| This compound-Bcl-2 | 200 | 1.5 ± 0.2 | -52.1 ± 5.1 |

Visualizations: Pathways and Workflows

Diagrams are essential for illustrating complex biological and computational processes.

Biological Signaling Pathways

Computational Workflow

References

- 1. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Antrodin C Isolated from Antrodia Cinnamomea Induced Apoptosis through ROS/AKT/ERK/P38 Signaling Pathway and Epigenetic Histone Acetylation of TNFα in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Molecular modeling of the interaction of ligands with ACE2–SARS-CoV-2 spike protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular modeling of the interaction of ligands with ACE2-SARS-CoV-2 spike protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An insight into the inhibitory mechanism of phytochemicals and FDA-approved drugs on the ACE2–Spike complex of SARS-CoV-2 using computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (3β)-3-(Acetyloxy)-24-methylenelanosta-7,9(11)-dien-21-oic acid – NatureStandard [naturestandard.com]

- 14. Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition Across Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dehydrosulphurenic Acid by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of dehydrosulphurenic acid, a bioactive triterpenoid (B12794562) primarily isolated from the medicinal mushroom Antrodia cinnamomea (Taiwanofungus camphoratus).[1][2] this compound has garnered significant interest for its pharmacological activities, including potent anti-inflammatory and anticancer effects, which it exerts through mechanisms such as the induction of apoptosis.[3][4] This document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the reliable determination of this compound in extracts and purified samples. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound (C₃₁H₄₈O₄, Molar Mass: approx. 484.7 g/mol ) is a lanostane-type triterpenoid that contributes significantly to the therapeutic potential of Antrodia cinnamomea.[2][5] Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including pancreatic and leukemia cells, by inducing programmed cell death (apoptosis).[3] As interest in this compound as a potential therapeutic agent grows, a validated, accurate, and reproducible analytical method for its quantification is essential for quality control, pharmacokinetic studies, and drug development processes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids and triterpenoids due to its simplicity, speed, and stability.[1] This note describes an HPLC method optimized for the separation and quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Fungal Material

This protocol is designed for the extraction of this compound from the dried and powdered fruiting bodies of Antrodia cinnamomea.

Materials:

-

Dried, powdered fungal material

-

75% Ethanol in ultrapure water (v/v)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.22 µm Syringe filters (PTFE or nylon)

Procedure:

-

Weigh 1.0 g of powdered fungal material into a 50 mL conical tube.

-

Add 20 mL of 75% ethanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Perform ultrasonically-assisted extraction at 50-55°C for 45 minutes.[6]

-

Centrifuge the mixture at 4000 x g for 20 minutes to pellet the solid material.[6]

-

Carefully decant the supernatant into a round-bottom flask.

-

Repeat the extraction process (steps 2-6) on the pellet twice more to ensure complete extraction. Pool all three supernatants.

-

Concentrate the pooled ethanolic extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

-

Re-dissolve the dried extract in a precise volume (e.g., 5.0 mL) of HPLC-grade methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.[7]

HPLC Method for Quantification

Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[8][9]

Chromatographic Conditions:

| Parameter | Recommended Condition |

|---|---|

| Mobile Phase A | Ultrapure water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B; 5-12 min: 30% to 90% B; 12-15 min: 90% B; 15.1-18 min: 30% B (re-equilibration) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm or 270 nm (optimization with DAD is recommended)[8][10] |

Note: The gradient is adapted from similar triterpenoid analyses and should be optimized for the specific column and system used.[8]

Preparation of Standards and Calibration Curve

-

Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

-

Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Inject each standard in triplicate and plot a calibration curve of the peak area versus the concentration.

-

Determine the linearity of the response by calculating the coefficient of determination (r²), which should be ≥ 0.998.[7]

Data Presentation

Method Validation Summary

The HPLC method should be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Specification | Description |

| Linearity (r²) | ≥ 0.998 | The coefficient of determination for the calibration curve across the analytical range.[7] |

| Accuracy (% Recovery) | 90 - 110% | The percentage of analyte recovered after spiking a blank matrix with a known concentration. |

| Precision (% RSD) | ≤ 2.0% | The relative standard deviation for replicate injections of the same standard (repeatability). |

| Intermediate Precision (%RSD) | ≤ 3.0% | The relative standard deviation of results from different days or analysts. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest concentration of analyte that can be reliably detected. |